Amino-PEG12-t-Butyl ester
CAS No.: 1383814-00-3
Cat. No.: VC2938643
Molecular Formula: C31H63NO14
Molecular Weight: 673.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1383814-00-3 |
---|---|
Molecular Formula | C31H63NO14 |
Molecular Weight | 673.8 g/mol |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 |
Standard InChI Key | XRYCYKGEIYZQGE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Identity and Structural Properties
Basic Information and Identification
Amino-PEG12-t-Butyl ester (CAS: 872340-65-3) is characterized by its molecular formula C31H63NO14 and a molecular weight of approximately 673.84 g/mol. This heterobifunctional polyethylene glycol derivative contains a primary amine at one terminus and a tert-butyl protected carboxyl group at the other, connected by twelve ethylene oxide units. The compound's IUPAC name is tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate.
Physical and Chemical Properties
Amino-PEG12-t-Butyl ester typically appears as a solid powder with specific physical and chemical properties that make it suitable for research applications. The compound is notably soluble in DMSO, which facilitates its use in various laboratory procedures. Its extended shelf life of greater than two years (when stored properly) enhances its utility as a laboratory reagent.
The following table summarizes the key physical and chemical properties of Amino-PEG12-t-Butyl ester:
Property | Description |
---|---|
Molecular Formula | C31H63NO14 |
Molecular Weight | 673.84 g/mol |
Physical State | Solid powder |
Solubility | Soluble in DMSO |
Purity | Typically >98% |
InChI Key | XRYCYKGEIYZQGE-UHFFFAOYSA-N |
Functional Groups | Primary amine, tert-butyl ester |
Shelf Life | >2 years (when stored properly) |
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The preparation of Amino-PEG12-t-Butyl ester typically involves reaction sequences that incorporate both the amine functionality and the tert-butyl protected carboxyl group. Common synthetic routes employ tert-butanol and anhydrous magnesium sulfate as catalysts, often with boron trifluoride diethyl etherate as an additional reagent. These methods generally provide good yields and demonstrate tolerance for various amino acid side chains and substituents.
Purification and Quality Control
After synthesis, Amino-PEG12-t-Butyl ester requires careful purification to achieve the high purity levels (>98%) necessary for research applications. Purification typically involves chromatographic techniques, and quality control is performed using analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry to confirm structural integrity and purity. These analytical approaches are essential for verifying the compound's molecular weight and structural features prior to use in sensitive biological applications.
Chemical Reactivity and Functional Group Analysis
Amine Functionality
The primary amine group of Amino-PEG12-t-Butyl ester exhibits characteristic reactivity with numerous functional groups. This amine terminus can readily react with carboxylic acids to form amide bonds, with activated N-hydroxysuccinimide (NHS) esters in bioconjugation reactions, and with carbonyl compounds such as ketones and aldehydes. These reaction capabilities make the compound particularly useful in protein modification, peptide synthesis, and other bioconjugation applications .
Tert-Butyl Ester Deprotection
A key feature of Amino-PEG12-t-Butyl ester is the tert-butyl protected carboxyl group, which can be selectively deprotected under acidic conditions. This deprotection typically employs trifluoroacetic acid (TFA) or other strong acids, resulting in cleavage of the tert-butyl group and formation of a free carboxylic acid. This controlled deprotection strategy enables sequential reaction schemes where the amine functionality can be utilized first, followed by later activation of the carboxylic acid after deprotection.
Chemical Reactions Analysis
The chemical versatility of Amino-PEG12-t-Butyl ester is demonstrated through various reaction types, as summarized in the following table:
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
Amide Formation | Carboxylic acid, coupling reagent | PEG-amide conjugate | Bioconjugation, peptide synthesis |
NHS Ester Coupling | NHS-activated compound | PEG-amide conjugate | Protein modification |
Imine Formation | Aldehyde or ketone | PEG-imine intermediate | Reductive amination |
Tert-Butyl Deprotection | Acidic conditions (TFA, HCl) | Free carboxylic acid | Enabling further conjugation |
Applications in Bioconjugation
Protein and Peptide Modification
Amino-PEG12-t-Butyl ester serves as an effective linker for protein and peptide modification due to its bifunctional nature. The PEG chain increases aqueous solubility and stability of conjugated biomolecules while reducing potential immunogenicity. The reactive amine group allows for site-specific attachment to proteins via carboxyl groups, while the protected carboxyl terminus can be later deprotected and utilized for additional conjugation steps .
Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs), Amino-PEG12-t-Butyl ester has demonstrated significant utility. The compound can function as a spacer between antibodies and cytotoxic payloads, with the PEG chain providing necessary solubility and the functional groups enabling conjugation chemistry. This application is particularly valuable in targeted cancer therapies, where the PEG linker can contribute to improving pharmacokinetic properties and reducing off-target effects .
Applications in Drug Delivery Systems
PEGylation of Therapeutic Agents
The PEGylation of therapeutic molecules using Amino-PEG12-t-Butyl ester represents a significant application in pharmaceutical development. The attachment of PEG chains to biologically active compounds can enhance their pharmacokinetic profiles by increasing circulation time, improving stability, and reducing immunogenicity. The bifunctional nature of Amino-PEG12-t-Butyl ester allows for selective conjugation strategies that can preserve the biological activity of therapeutic agents.
Nanoparticle and Liposome Formulations
Amino-PEG12-t-Butyl ester can be incorporated into various drug delivery systems, including nanoparticles and liposomes, to improve their solubility, stability, and targeting capabilities. The PEG component provides a hydrophilic coating that can reduce clearance by the reticuloendothelial system, while the functional groups allow for the attachment of targeting ligands or therapeutic agents. This application is particularly valuable in developing advanced drug delivery platforms for challenging therapeutic targets.
Comparison of Drug Delivery Systems
The following table compares various drug delivery systems that may incorporate Amino-PEG12-t-Butyl ester:
Delivery System | Advantages | Limitations | Role of Amino-PEG12-t-Butyl ester |
---|---|---|---|
Liposomes | Biocompatible, versatile | Stability issues | Surface modification, targeting |
Micelles | Enhanced solubility for hydrophobic drugs | Limited drug loading capacity | Core-shell structure formation |
Nanoparticles | Targeted delivery potential | Potential toxicity concerns | Surface functionalization |
PEGylated proteins | Improved circulation time | Possible activity reduction | Direct conjugation to proteins |
Biological Activity and Research Findings
Effects on Cancer Cell Lines
Research involving compounds structurally related to Amino-PEG12-t-Butyl ester has shown promising results in cancer research. Specifically, tert-butyl ester prodrugs with similar structural elements have demonstrated the ability to suppress the growth of breast cancer cells, although with less potency compared to certain L-γ-methyleneglutamic acid amides. These findings suggest potential applications in the development of anticancer therapeutics, particularly when the compound is incorporated into larger bioactive molecules .
Structure-Activity Relationships
The 12-unit PEG chain in Amino-PEG12-t-Butyl ester provides an optimal balance between hydrophilicity and reactivity, making it suitable for a range of biological applications. Research indicates that the chain length significantly influences the compound's behavior in biological systems, with the 12-unit configuration offering advantages in terms of solubility, membrane permeability, and conjugation efficiency compared to shorter or longer PEG chains.
Applications in Diagnostic Technologies
Imaging Agent Development
Amino-PEG12-t-Butyl ester can be utilized in the development of imaging agents for diagnostic applications. The compound's ability to form conjugates with various imaging moieties, such as fluorescent dyes or radioisotopes, makes it valuable for creating targeted imaging probes. These conjugates can leverage the enhanced permeability and retention effect provided by the PEG chain while maintaining specific targeting through appropriate functional group modifications.
Biosensor Applications
In biosensor development, Amino-PEG12-t-Butyl ester serves as an effective linking component, connecting recognition elements (such as antibodies or aptamers) to signal-generating components. The PEG spacer can reduce non-specific binding and improve the orientation of recognition elements, enhancing the sensitivity and specificity of the resulting biosensors.
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